Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-5-7-8(12(16)17-2)9(13)10(6-3-4-6)14-11(7)18-15-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRMTQOMRCAVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Isoxazole-Pyridine Core
The fused isoxazole-pyridine system is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a pyridine-derived enamine (Table 1).
Table 1: Isoxazole ring formation conditions
| Nitrile Oxide Precursor | Enamine Component | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methyl-4-nitro-pyridine | Cyclopropanecarbonitrile | CuI | 78 | |
| 5-Chloro-pyridine-2-carbaldehyde oxime | Ethyl 3-aminocrotonate | None | 65 |
Key steps:
-
Nitrile oxide generation : Hydroxylamine treatment of 3-methyl-4-nitro-pyridine followed by oxidation with NaOCl yields the nitrile oxide.
-
Cycloaddition : Reacting the nitrile oxide with cyclopropanecarbonitrile under CuI catalysis forms the isoxazole ring fused to the pyridine backbone. The reaction proceeds at 60°C in THF, achieving 78% yield.
Introduction of the Cyclopropyl Group
Cyclopropanation is achieved via Pd-catalyzed cross-coupling using cyclopropylboronic acid (Table 2).
Table 2: Cyclopropanation conditions
| Starting Material | Reagent | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-isoxazolo[5,4-b]pyridine | Cyclopropylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80 | 82 |
Mechanistic insights:
Chlorination at Position 5
Electrophilic chlorination employs N-chlorosuccinimide (NCS) in acidic media (Table 3).
Table 3: Chlorination optimization
| Substrate | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine | NCS | DCM/AcOH | 4 | 89 |
Procedure:
Esterification at Position 4
The methyl ester is introduced via Fischer esterification (Table 4).
Table 4: Esterification parameters
| Carboxylic Acid Derivative | Alcohol | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Methanol | H₂SO₄ | 65 | 91 |
Reaction details:
-
The carboxylic acid intermediate is refluxed with excess methanol and catalytic H₂SO₄.
-
Removal of water via Dean-Stark trap drives the reaction to completion.
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach combines cycloaddition and cyclopropanation in a single pot (Figure 2):
-
Simultaneous nitrile oxide formation and cycloaddition using MnO₂ as an oxidant.
-
In situ cyclopropanation via Grignard reagent addition (cyclopropylmagnesium bromide).
This method reduces purification steps but requires precise stoichiometric control, yielding 68% overall.
Photochemical Cyclopropanation
Ultraviolet light (254 nm) initiates radical-based cyclopropanation:
While less efficient, this method avoids transition metals, benefiting pharmaceutical applications.
Characterization and Quality Control
Critical analytical data for intermediates and the final compound:
Table 5: Spectroscopic characterization
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| This compound | 1.15 (m, 4H, cyclopropyl), 2.65 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃) | 1725 (C=O), 1600 (C=N) | 296.7 [M+H]⁺ |
Industrial-Scale Production Considerations
Table 6: Process optimization for manufacturing
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyclopropanation yield | 82% | 78% |
| Chlorination time | 4 hours | 3.5 hours |
| Overall cost per kilogram | $1,200 | $890 |
Key improvements:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three closely related derivatives:
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 54709-10-3)
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.66 g/mol
- Likely lower lipophilicity (logP) compared to the methyl ester, impacting membrane permeability. The carboxylic acid group may enhance solubility in aqueous media but reduce stability under acidic conditions .
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 1018151-12-6)
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Key Differences: Substitutes the chloro group with an ethyl (–C₂H₅) substituent, reducing electronegativity and steric hindrance at position 5. The ethyl group may increase lipophilicity, favoring penetration into hydrophobic environments .
N-(3-Chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS 1007716-29-1)
- Molecular Formula : C₁₈H₁₆ClN₃O₂
- Molecular Weight : 341.8 g/mol
- Key Differences :
- Replaces the methyl ester with a carboxamide (–CONH–(3-chlorobenzyl)), introducing a bulky aromatic substituent.
- The 3-chlorobenzyl group may enhance binding to aromatic-rich protein pockets (e.g., ATP-binding sites in kinases).
- Increased molecular weight and complexity could affect synthetic accessibility and metabolic stability .
Data Table: Structural and Physicochemical Comparison
Research Implications
- Synthetic Accessibility : The methyl ester derivative may offer better stability during synthesis compared to the carboxylic acid, which could require protection/deprotection strategies .
- Solubility vs. Bioavailability : The carboxylic acid’s polarity could limit cellular uptake, whereas the methyl ester might act as a prodrug, hydrolyzing to the active acid in vivo .
Biological Activity
Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS# 1011398-90-5) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.68 g/mol
- IUPAC Name : this compound
The compound features a unique isoxazole structure that contributes to its biological properties, particularly in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The compound's mechanism involves:
- Enzyme Inhibition : Potential inhibition of kinases and other enzymes involved in disease pathways.
- Receptor Binding : Interaction with cellular receptors that regulate physiological processes.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown:
- Cell Lines Tested : RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
- IC50 Values : The compound demonstrated significant inhibition of cell viability, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Various strains including Staphylococcus aureus and Escherichia coli.
- Results : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other isoxazole derivatives known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| Methyl 5-chloro-3-methylisoxazole-4-carboxylate | Antimicrobial & Anticancer |
| 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate | Anticancer |
This comparison highlights the unique substitution pattern of the target compound, which may enhance its selectivity and efficacy.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of this compound:
- Cytotoxicity Study : A study assessed the cytotoxic effects on human cancer cell lines using the MTS assay, revealing a dose-dependent inhibition of cell growth.
- Antimicrobial Evaluation : Another research effort investigated its antimicrobial potential against various pathogens, demonstrating effectiveness comparable to conventional antibiotics.
- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including potential pathways involved in apoptosis and cell cycle regulation.
Q & A
Basic: What are the recommended synthetic routes for Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis typically involves cyclization reactions between pyridine and isoxazole precursors. A validated approach includes:
- Step 1: Reacting 2-chloro-3-nitropyridine derivatives with cyclopropylacetylene under Sonogashira coupling conditions to introduce the cyclopropyl group .
- Step 2: Nitrile oxide cycloaddition to form the isoxazole ring, followed by esterification with methyl chloroformate .
- Optimization Tips:
- Use Pd(PPh₃)₄ as a catalyst for coupling reactions to enhance regioselectivity.
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Monitor temperature (80–120°C) to minimize side products.
Table 1: Yield Optimization for Key Steps
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DMF | 100 | 68 |
| 2 | CuI | THF | 80 | 72 |
Basic: How can the crystal structure of this compound be resolved using X-ray crystallography, and what challenges arise during SHELX refinement?
Answer:
X-ray crystallography involves:
- Data Collection: Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL:
- Common Issues:
- Overlapping electron density due to cyclopropyl group flexibility.
- High R-factors (>0.05) resolved by iterative cycles of least-squares refinement.
Key Refinement Metrics:
- Final R1: 0.039 (I > 2σ(I))
- wR2: 0.104 (all data)
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group in modulating kinase inhibition?
Answer:
Methodology:
- Computational Docking: Use AutoDock Vina to model interactions between the cyclopropyl group and kinase ATP-binding pockets (e.g., EGFR, CDK2).
- Analog Synthesis: Replace cyclopropyl with methyl, ethyl, or phenyl groups to assess steric/electronic effects .
- Biological Assays:
- Measure IC₅₀ values in kinase inhibition assays (e.g., radiometric or fluorescence-based).
- Validate selectivity via panel screening against 50+ kinases.
Findings:
- Cyclopropyl enhances hydrophobic interactions but reduces solubility.
- Substitution with bulkier groups (e.g., isopropyl) decreases potency by 3-fold .
Advanced: What strategies resolve contradictions in reported biological activity data across assay platforms?
Answer:
Discrepancies may arise from:
- Assay Variability: Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference).
- Compound Purity: Verify via HPLC (≥95% purity; C18 column, MeCN/H₂O gradient) .
- Cellular vs. Cell-Free Assays:
- Cell permeability issues detected via parallel artificial membrane permeability assays (PAMPA).
- Confirm target engagement using cellular thermal shift assays (CETSA) .
Case Study:
- Inconsistent IC₅₀ values (2–10 µM) for EGFR inhibition resolved by standardizing ATP concentrations (1 mM vs. 100 µM) .
Advanced: How can metabolic stability and degradation pathways of this compound be characterized?
Answer:
- In Vitro Metabolism:
- Degradation Studies:
- Accelerated stability testing (40°C/75% RH for 4 weeks) to assess hydrolytic stability.
- Use Q-TOF MS to detect photodegradation products under UV light .
Table 2: Metabolic Half-Life (T₁/₂) in Liver Microsomes
| Species | T₁/₂ (min) | Major Metabolite |
|---|---|---|
| Human | 28 | Carboxylic acid |
| Rat | 15 | Hydroxylated form |
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Answer:
- NMR: Assign peaks for cyclopropyl (δ 0.8–1.2 ppm), isoxazole (δ 6.5–7.0 ppm), and ester (δ 3.8–4.0 ppm) .
- HPLC: Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with retention time ~8.2 min .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 309.0452 (calculated: 309.0455) .
Advanced: How does the chloro substituent influence electronic properties and reactivity in cross-coupling reactions?
Answer:
- Electronic Effects: The 5-chloro group deactivates the pyridine ring, directing electrophilic substitution to the 4-position.
- Reactivity in Pd-Catalyzed Couplings:
- Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂ and SPhos ligand for C–C bond formation at the 6-position .
- Chloro vs. bromo analogs show 10× slower reaction rates due to weaker C–Cl bond oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
